molecular formula C9H10OS B1324127 Cyclobutyl 3-thienyl ketone CAS No. 898771-70-5

Cyclobutyl 3-thienyl ketone

Cat. No.: B1324127
CAS No.: 898771-70-5
M. Wt: 166.24 g/mol
InChI Key: XOYDROZJJKEHIY-UHFFFAOYSA-N
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Description

Cyclobutyl 3-thienyl ketone is a bicyclic organic compound featuring a cyclobutyl group attached to a ketone moiety, which is further linked to a thiophene ring at the 3-position. Its molecular structure introduces both ring strain (from the cyclobutyl group) and electronic effects from the thienyl substituent, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

cyclobutyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYDROZJJKEHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641864
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-70-5
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 3-thienyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclobutyl magnesium bromide with 3-thiophenecarboxaldehyde, followed by oxidation to yield the desired ketone. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Cyclobutyl 3-thienyl ketone has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research has explored its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutyl 3-thienyl ketone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological targets, leading to its observed effects .

Comparison with Similar Compounds

Permeability

Cyclobutyl-linked compounds, including ketones, generally exhibit poor cell permeability compared to oxetane-containing analogs. For example:

  • Cyclobutyl indole-cresol derivatives (e.g., compound 5e) showed an RRCK permeability of 0.1 × 10⁻⁶ cm s⁻¹ , whereas oxetane analogs achieved 15.6 × 10⁻⁶ cm s⁻¹ .
  • Ketones (including cyclobutyl variants) displayed permeability trends similar to oxetanes but lacked a consistent pattern, suggesting substituent-dependent variability .

Key Insight : The cyclobutyl group’s lack of polarity reduces permeability relative to oxygenated linkers like oxetanes. However, ketones with bulky or strained substituents (e.g., cyclobutyl) may face steric hindrance in membrane transport.

Lipophilicity (logD)

Lipophilicity profiles vary significantly between cyclobutyl ketones and other linkers:

  • Oxetanes reduced measured logD by 0.81 units on average compared to cyclobutyl, methylene, and gem-dimethyl analogs due to their polarity .
  • In direct ketone-oxetane comparisons, lipophilicity trends were inconsistent:
    • Indole-series oxetanes increased logD by 0.58 units vs. ketones.
    • p-Methoxyphenyl oxetanes decreased logD by 0.30 units vs. ketones .

Table 1: Lipophilicity Comparison

Compound Type Avg. logD (pH 7.4) Trend vs. Ketones
Cyclobutyl derivatives ~3.4–5.1 Higher
Oxetanes 1.7–5.1 Variable
Methylene linkers >3.4 Higher

Key Insight : Cyclobutyl ketones are more lipophilic than oxetanes but less so than methylene or gem-dimethyl linkers. Substituent electronic effects (e.g., electron-withdrawing groups on aryl rings) further modulate logD .

Chemical Stability

  • Cyclobutyl derivatives (e.g., indole phenol cyclobutyl ketone) demonstrated poor stability at low pH (similar to methylene and gem-dimethyl analogs), attributed to inherent chemotype instability rather than the linker .
  • Oxetanes and ketones exhibited comparable stability across pH 1–10, with degradation linked to substituent effects (e.g., o-methyl groups on phenol improved stability) .

Table 2: Reactivity Comparison

Reaction Type Cyclobutyl 3-Thienyl Ketone 3-Acetylthiophene (Methyl Analog)
Photochemical Products Cyclobutyl ketone dominant Not reported
Aldol Condensation Moderate yield, poor catalyst reuse Higher yield (no data on reuse)

Key Insight : Cyclobutyl ketones’ ring strain may enhance reactivity in photochemical pathways but complicate catalysis due to steric demands.

Metabolic Stability

  • Oxetanes and ketones showed similar metabolic stability , but oxetanes outperformed cyclobutyl and methylene linkers in microsomal assays .

Biological Activity

Cyclobutyl 3-thienyl ketone is an organic compound that has garnered attention for its potential biological activities. Despite its promising structure, comprehensive research detailing its biological effects remains sparse. This article synthesizes existing knowledge and highlights relevant findings from various studies, including potential applications and mechanisms of action.

Chemical Structure and Properties

This compound features a cyclobutyl ring attached to a thienyl group via a ketone functional group. Its unique structure may contribute to its biological activity, particularly in pharmacological contexts.

  • Molecular Formula : C8_{8}H8_{8}OS
  • Molecular Weight : Approximately 152.21 g/mol

Antimicrobial Activity

Some studies have suggested that compounds with thienyl groups exhibit antimicrobial properties. The thienyl moiety can enhance the interaction with biological targets, potentially leading to effective antimicrobial agents. However, specific data on this compound's antimicrobial efficacy is limited.

Cytotoxicity

Research on structurally related compounds indicates that certain derivatives may possess cytotoxic effects against tumor cells. For instance, studies on similar thienyl-containing compounds have revealed tumor cell-specific cytotoxicity, although direct evidence for this compound remains unreported .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-formylchromoneCytotoxicity
Thienyl derivativesAntimicrobial
Cyclobutyl derivativesPotential anticancer

The proposed mechanisms through which cyclobutyl and thienyl groups exert biological activity include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like urease and others involved in microbial metabolism.
  • Cellular Interaction : The structural characteristics of cyclobutyl and thienyl groups may facilitate binding to cellular receptors or enzymes, altering cellular processes.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, research into related compounds provides insight into its potential applications:

  • Antitumor Activity : Studies on thienyl derivatives have demonstrated varying degrees of cytotoxicity against different human tumor cell lines. For example, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Properties : Investigations into thienyl-containing compounds have highlighted their ability to inhibit the growth of pathogenic bacteria, suggesting a potential role for this compound in developing new antimicrobial therapies .

Q & A

Q. What are the established synthetic routes for Cyclobutyl 3-thienyl ketone, and how can reaction conditions be optimized?

this compound can be synthesized via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with 3-thienyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization involves controlling temperature (typically 0–25°C), stoichiometric ratios, and purification through fractional distillation or column chromatography. Alternative routes include using magnesium salts of malonic esters, as noted in studies on analogous cyclobutyl ketones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • Infrared (IR) spectroscopy (3500–30 cm⁻¹) to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and cyclobutyl/thienyl ring vibrations .
  • Raman spectroscopy (3200–30 cm⁻¹) for structural symmetry analysis.
  • UV-Vis spectroscopy in alcohol/isooctane solutions to study electronic transitions and solvent effects .
  • NMR (¹H/¹³C) for confirming regiochemistry and substituent effects.

Q. How is this compound utilized as a model compound in oxidation studies?

It serves as a surrogate for pinonic acid to investigate hydroxyl radical (•OH) oxidation mechanisms in atmospheric chemistry. Researchers employ pulsed laser photolysis or flow reactors to measure rate constants and identify degradation products (e.g., carboxylic acids) via GC-MS or HPLC .

Advanced Research Questions

Q. How can contradictions in decomposition mechanisms (thermal vs. photochemical) be resolved experimentally?

Contradictions arise from competing pathways: thermal decomposition proceeds via free-radical chain reactions, while photolysis generates biradical intermediates. To resolve these:

  • Use steady-state vs. pulsed laser photolysis to isolate transient intermediates .
  • Analyze products via time-resolved mass spectrometry or EPR spectroscopy to detect radical species.
  • Compare activation energies (Δ‡G) using Arrhenius plots under controlled thermal conditions .

Q. What methodological approaches are used to compare lipophilicity (logD) and permeability of this compound with oxetane bioisosteres?

  • Matched Molecular Pair Analysis (MMPA) : Synthesize analogs (e.g., oxetane, cyclobutyl, gem-dimethyl derivatives) and measure logD via shake-flask or chromatographic methods (e.g., HPLC) .
  • Permeability assays : Use RRCK cell monolayers or PAMPA to quantify passive diffusion. For example, oxetane derivatives show improved permeability (15.6 × 10⁻⁶ cm s⁻¹) over cyclobutyl analogs due to oxygen's polarity .
  • Computational modeling : Calculate clogP and H-bonding potential with software like COSMO-RS to rationalize trends .

Q. What experimental strategies address catalytic deactivation in aldol condensation reactions involving this compound?

Catalyst deactivation (e.g., fly-ash catalysts losing 60% yield after reuse) can be studied via:

  • Surface characterization : BET analysis or XPS to assess pore clogging or active-site poisoning .
  • Leaching tests : ICP-OES to detect metal loss during reaction cycles.
  • Regeneration protocols : Calcination at 500°C or acid washing to restore activity .

Data Contradiction Analysis

Q. Why do some studies report increased lipophilicity for oxetanes vs. ketones, while others show the opposite trend?

This depends on substituent electronic effects. For example:

  • Indole-cresol oxetanes show +0.58 logD due to reduced polarity.
  • p-Methoxyphenyl oxetanes exhibit −0.30 logD from enhanced H-bonding . Resolution involves systematic MMPA with controlled substituent variation and solvent-dependent logD measurements.

Q. How does restricted rotation in biradical intermediates during photolysis impact product distribution?

Photolysis of α-methylene ketones like this compound generates biradicals with restricted C(α)-C(β) rotation, favoring methylenecyclobutanol formation over cyclopropyl/cyclobutyl ketones. This is confirmed by:

  • Stereochemical analysis of photoproducts (e.g., NMR NOE experiments) .
  • Sensitization/quenching studies to probe triplet vs. singlet pathways .

Methodological Recommendations

  • For mechanistic studies : Combine time-resolved spectroscopy (TRIR, TRUV) with DFT calculations to map reaction coordinates.
  • For stability assays : Use accelerated stability testing (40°C/75% RH) and LC-HRMS to track degradation.
  • For comparative studies : Apply strict MMP criteria to ensure structural congruity between analogs .

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